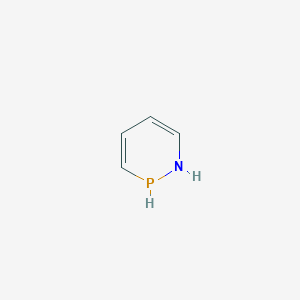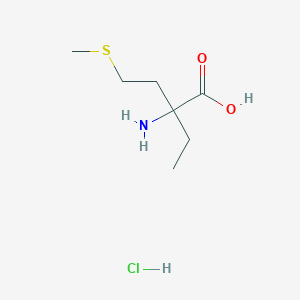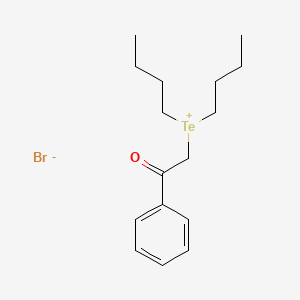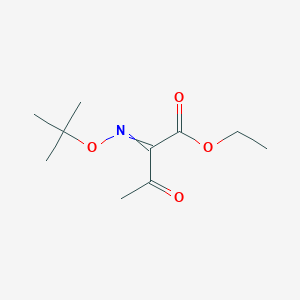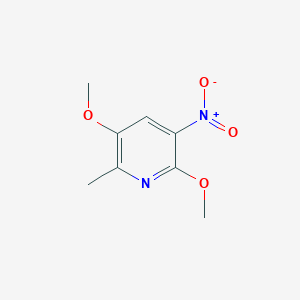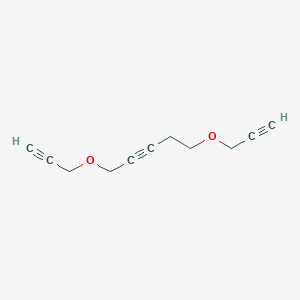
2-Pentyne, 1,5-bis(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentyne, 1,5-bis(2-propynyloxy)- is an organic compound belonging to the alkyne family, characterized by the presence of carbon-carbon triple bonds. This compound is notable for its unique structure, which includes two propynyloxy groups attached to a pentyne backbone. Alkynes are known for their reactivity due to the presence of the triple bond, making them valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyne, 1,5-bis(2-propynyloxy)- typically involves the reaction of 2-pentyne with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propynyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like palladium or copper can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-Pentyne, 1,5-bis(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the propynyloxy groups.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pentyne, 1,5-bis(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive triple bonds.
作用機序
The mechanism of action of 2-Pentyne, 1,5-bis(2-propynyloxy)- involves its ability to participate in various chemical reactions due to the presence of the triple bonds. These bonds can undergo addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The propynyloxy groups can also act as nucleophiles, participating in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
類似化合物との比較
Similar Compounds
1-Pentyne: A simpler alkyne with a single triple bond.
2-Pentyne: An internal alkyne with the triple bond located between the second and third carbon atoms.
3-Methyl-1-butyne: A branched alkyne with a triple bond at the end of the carbon chain.
Uniqueness
2-Pentyne, 1,5-bis(2-propynyloxy)- is unique due to the presence of two propynyloxy groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions compared to simpler alkynes. This structural feature allows for the formation of more complex molecules and materials, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
117911-56-5 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
1,5-bis(prop-2-ynoxy)pent-2-yne |
InChI |
InChI=1S/C11H12O2/c1-3-8-12-10-6-5-7-11-13-9-4-2/h1-2H,6,8-11H2 |
InChIキー |
GIHDXJMEORYRCF-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCC#CCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


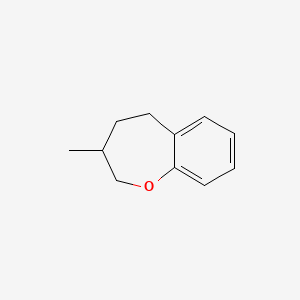
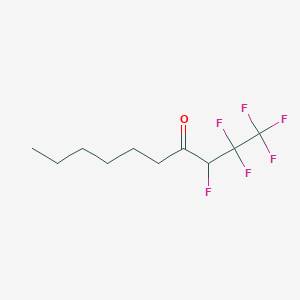

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
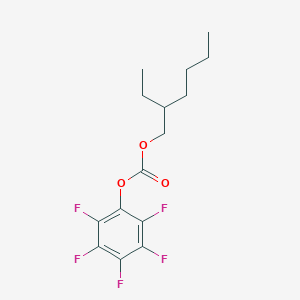
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
